Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound characterized by a unique structure that includes a thiazole ring fused to a cyclopentane framework. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a building block for more complex chemical entities.
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. It is synthesized through various methods involving cyclization reactions of suitable precursors, often incorporating elements like thioamides and cyanoacetates in the reaction scheme .
The synthesis of ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves the following steps:
For large-scale synthesis, continuous flow reactors may be employed to enhance efficiency. Reaction conditions are optimized for yield and purity, often requiring careful monitoring of temperature and solvent choice.
The molecular structure of ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques for structural elucidation, providing insights into functional groups and molecular interactions .
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is reactive under various conditions:
The reagents used in these reactions include:
The mechanism of action for ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. The specific molecular targets depend on the structural modifications made during synthesis .
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic reactions, making it versatile in synthetic chemistry applications .
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several scientific applications:
Thiazole-containing heterocycles represent a cornerstone of modern medicinal chemistry due to their versatile bioactivity and structural adaptability. Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (CAS: 1190391-80-0, C₁₀H₁₃NO₂S, MW: 211.29) exemplifies this utility, serving as a privileged scaffold for designing pharmacologically active agents [1] [2]. Its bicyclic architecture merges a thiazole motif with a partially saturated cyclopentane ring, creating a conformationally constrained framework ideal for target engagement. This compound’s molecular structure features an ester group at position 4 and a methyl substituent at position 2 of the thiazole ring – both critical modifiable sites for structure-activity relationship (SAR) studies. The electrophilic ester enables facile conversion to amides or carboxylic acids, while the methyl group influences electron distribution and steric accessibility [1] [9].
Notably, this core structure appears in advanced TLR2 agonists like ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (ZINC6662436/SMU127), where it contributes to nanomolar-level activity (EC₅₀ 110 pM) [7]. The compound’s role extends to anticancer hybrids such as ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (CAS: 1797958-45-2), where it functions as a kinase-binding module [8]. The table below illustrates key bioactive derivatives leveraging this scaffold:
Table 1: Bioactive Derivatives Based on Ethyl 2-Methyl-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate Core
Derivative Structure | Biological Target | Key Structural Modifications |
---|---|---|
TLR1/2 agonist ZINC6662436 [7] | TLR1/2 heterodimer | Urea linker + 4-methylpiperazine |
BACE-1 inhibitor VC7563186 [9] | β-secretase (BACE-1) | 4-Chloropicolinamido at C2 |
Kinase inhibitor 1797958-45-2 [8] | Multiple kinases | Pyridazinylpiperidine carboxamide |
The 5,6-dihydro-4H-cyclopenta[d]thiazole nucleus delivers three strategic advantages in pharmacophore design:
SAR studies from TLR2 research demonstrate that scaffold modifications profoundly impact activity. Ring expansion to cyclohexane or cycloheptane analogs diminishes TLR2 binding by >90%, confirming the optimal size and curvature of the cyclopentane ring [7]. Furthermore, replacing the ethyl ester with bulkier alkyl groups (e.g., tert-butyl) reduces aqueous solubility, while smaller methyl esters decrease metabolic stability – validating ethyl as the balanced substituent [7] [9].
Carboxylate-bearing heterocycles have evolved from simple metabolic intermediates (e.g., thiazole-4-carboxylic acids in biosynthesis) to sophisticated targeted therapeutics. Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate epitomizes this progression, emerging as a key synthetic intermediate through innovations in cyclocondensation chemistry. Its synthesis typically employs the Gewald reaction – a one-pot, three-component assembly involving cyclopentanone, ethyl cyanoacetate, and elemental sulfur under basic catalysis (diethylamine/ethanol) [7] [10]. This atom-economical route delivers the scaffold in 65–75% yield, enabling large-scale production for drug discovery campaigns [10].
The ester’s synthetic versatility is demonstrated through three principal transformations:
Table 2: Evolution of Key Synthetic Derivatives from Ethyl 2-Methyl-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate
Compound CAS/Identifier | Synthetic Transformation | Medicinal Chemistry Application |
---|---|---|
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate [1019108-35-0] [10] | C2 Amination | Intermediate for urea/amide hybrids |
Methyl 2-bromo-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate [1125409-88-2] [4] | Bromination at C2 | Cross-coupling substrate |
Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate [1206986-22-2] [9] | Amide coupling | β-secretase (BACE-1) inhibition |
This scaffold’s journey reflects a broader shift in heterocyclic chemistry: from passive structural elements to tailored, multifunctional architectures engineered for precise bioactivity. Its continued use in TLR agonists [7], kinase inhibitors [8], and CNS therapeutics [9] underscores its enduring relevance in addressing unmet medical needs.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2